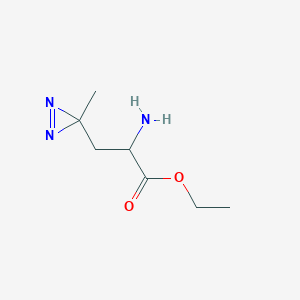

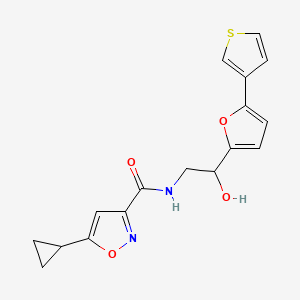

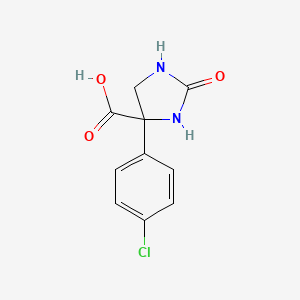

N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiadiazole derivatives are a class of compounds known for their diverse pharmacological activities and applications in material science. They are characterized by the presence of a thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom. This structural motif is often incorporated into compounds for the development of new materials and bioactive molecules.

Synthesis Analysis

Thiadiazole derivatives can be synthesized through various methods, including the reaction of thioamides with electrophilic reagents in the presence of DMSO or by oxidative dimerization of thioamides. These methods allow for the preparation of thiadiazole derivatives under relatively mild conditions and with good yields (Takikawa et al., 1985).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using a combination of spectral techniques, including IR, NMR, and mass spectral studies. These techniques allow for the determination of the molecular framework and the identification of functional groups attached to the thiadiazole core (Tiwari et al., 2017).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, reflecting their reactive nature. These reactions include nucleophilic substitutions and cyclization reactions, enabling the introduction of diverse substituents and the formation of complex molecules with potential biological activity (El-Essawy et al., 2011).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystal structure, can be characterized using X-ray diffraction and other analytical techniques. These properties are influenced by the molecular structure and the nature of substituents on the thiadiazole ring (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and the ability to undergo various chemical transformations, are determined by their molecular structure. These compounds exhibit a range of biological activities, which can be attributed to their interaction with biological targets and the formation of bioactive metabolites (Wang et al., 2010).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

One study describes the synthesis and bioactivity evaluation of novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties. These compounds exhibited significant antibacterial and antifungal activities, with some derivatives showing even better efficacy than established treatments like bismerthiazol and thiadiazole copper against pathogens such as Xanthomonas oryzae pv. Oryzae and Botrytis cinerea (Lu Yu et al., 2022).

Anticancer Evaluation

Another area of research involves the microwave-assisted synthesis and in vitro evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives for anticancer activity. This study found that some synthesized compounds exhibited promising anticancer activity against various human cancer cell lines, showing comparable GI50 values to the standard drug Adriamycin. These findings highlight the potential of thiadiazole-containing compounds in the development of new cancer treatments (S. Tiwari et al., 2017).

Synthesis of Heterocyclic Compounds

Research on the design, synthesis, and antimicrobial activity of novel isochroman-triazoles and thiadiazole hybrids has demonstrated that these compounds exhibit moderate to good antibacterial activity against several bacterial strains, compared to standard drugs like ampicillin. This study underscores the importance of thiadiazole hybrids in the development of new antimicrobial agents (A. Saeed & Amara Mumtaz, 2017).

Agricultural Applications

In the agricultural sector, the synthesis of bimetallic composite catalysts for the synthesis of arylated furans and thiophenes has been explored, with N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide serving as a ligand. These catalysts have shown high activity, facilitating the development of convenient methods for synthesizing heterobiaryls containing furyl and thienyl rings, which are important in the creation of new agrochemicals (N. A. Bumagin et al., 2019).

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,4-dimethylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-10-14(21-17-16-10)15(19)18(2)8-13-7-11-5-3-4-6-12(11)9-20-13/h3-6,13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKJVINEFNGXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)

![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)